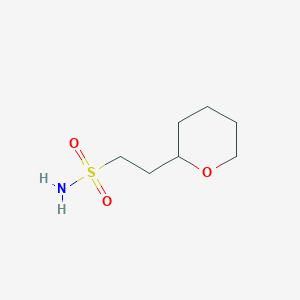![molecular formula C18H15ClN2O4S2 B2641676 3-(1-((4'-Chloro-[1,1'-biphenyl]-3-yl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione CAS No. 1798639-37-8](/img/structure/B2641676.png)
3-(1-((4'-Chloro-[1,1'-biphenyl]-3-yl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-((4’-Chloro-[1,1’-biphenyl]-3-yl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione is a complex organic compound that features a unique combination of functional groups, including a thiazolidine-2,4-dione ring, an azetidine ring, and a biphenyl moiety with a chloro substituent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-((4’-Chloro-[1,1’-biphenyl]-3-yl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione typically involves multiple steps:
-
Formation of the Biphenyl Sulfonyl Azetidine Intermediate
Starting Materials: 4’-Chloro-[1,1’-biphenyl]-3-sulfonyl chloride and azetidine.
Reaction Conditions: The sulfonyl chloride is reacted with azetidine in the presence of a base such as triethylamine to form the sulfonyl azetidine intermediate.
-
Coupling with Thiazolidine-2,4-dione
Starting Materials: The sulfonyl azetidine intermediate and thiazolidine-2,4-dione.
Reaction Conditions: The intermediate is then coupled with thiazolidine-2,4-dione under basic conditions, often using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability, as well as advanced purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
-
Oxidation
- The compound can undergo oxidation reactions, particularly at the thiazolidine ring, leading to the formation of sulfoxides or sulfones.
-
Reduction
- Reduction of the sulfonyl group can yield the corresponding sulfide.
-
Substitution
- The chloro substituent on the biphenyl moiety can participate in nucleophilic aromatic substitution reactions, allowing for the introduction of various functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding sulfides.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
科学研究应用
Chemistry
Synthetic Intermediate: Used as a building block in the synthesis of more complex heterocyclic compounds.
Catalysis: Potential use in catalytic processes due to the presence of multiple functional groups.
Biology and Medicine
Pharmacophore: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting enzymes or receptors involved in metabolic pathways.
Antimicrobial Activity: Preliminary studies may indicate antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.
Industry
Material Science:
作用机制
The mechanism by which 3-(1-((4’-Chloro-[1,1’-biphenyl]-3-yl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione exerts its effects would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions facilitated by its functional groups. The thiazolidine-2,4-dione ring, for example, is known to interact with peroxisome proliferator-activated receptors (PPARs), which play a role in the regulation of glucose and lipid metabolism.
相似化合物的比较
Similar Compounds
Thiazolidinediones: Compounds like pioglitazone and rosiglitazone, which are used as antidiabetic agents.
Azetidines: Other azetidine derivatives that are used as intermediates in organic synthesis.
Uniqueness
Structural Complexity: The combination of a thiazolidine-2,4-dione ring with a sulfonyl azetidine and a chloro-substituted biphenyl moiety is unique, providing a distinct set of chemical properties and potential biological activities.
Versatility: The presence of multiple reactive sites allows for diverse chemical modifications, making it a versatile intermediate in synthetic chemistry.
This compound’s unique structure and reactivity make it a valuable subject of study in various fields, from synthetic chemistry to medicinal research.
属性
IUPAC Name |
3-[1-[3-(4-chlorophenyl)phenyl]sulfonylazetidin-3-yl]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O4S2/c19-14-6-4-12(5-7-14)13-2-1-3-16(8-13)27(24,25)20-9-15(10-20)21-17(22)11-26-18(21)23/h1-8,15H,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRNREQPCAKADAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC=CC(=C2)C3=CC=C(C=C3)Cl)N4C(=O)CSC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
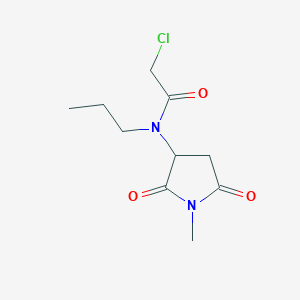
![1-Piperidin-1-yl-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone](/img/structure/B2641597.png)
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2641598.png)
![5-((3-methoxybenzyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2641599.png)
![3,4-difluoro-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide](/img/structure/B2641602.png)
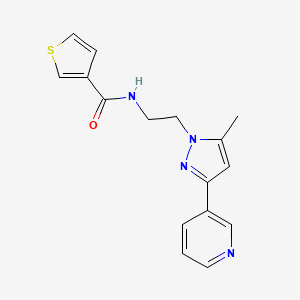
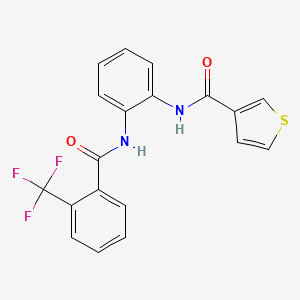
![1-methyl-6-oxo-N-[(1r,4r)-4-[(4,6-dimethylpyrimidin-2-yl)oxy]cyclohexyl]-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2641607.png)
![4,5-dimethyl 1-{[(4-bromo-2-fluorophenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B2641610.png)
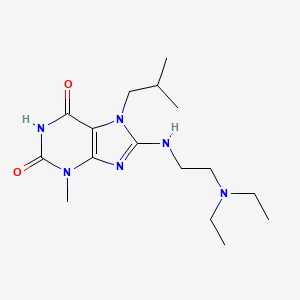
![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone](/img/structure/B2641612.png)
![2-mercapto-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2641614.png)

